Dichloromethyl methyl ether

Catalog No.
S702725
CAS No.
4885-02-3
M.F
C2H4Cl2O
M. Wt
114.96 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dichloromethyl methyl ether

CAS Number

4885-02-3

Product Name

Dichloromethyl methyl ether

IUPAC Name

dichloro(methoxy)methane

Molecular Formula

C2H4Cl2O

Molecular Weight

114.96 g/mol

InChI

InChI=1S/C2H4Cl2O/c1-5-2(3)4/h2H,1H3

InChI Key

GRTGGSXWHGKRSB-UHFFFAOYSA-N

SMILES

COC(Cl)Cl

Synonyms

1,1-Dichlorodimethyl Ether; 1,1-Dichloromethyl Methyl Ether; Chloromyl; Dichloromethoxymethane; Dichloromethyl Methyl Ether; Methoxydichloromethane; Methyl α,α-dichloromethyl Ether; NSC 91480; α,α-Dichloromethyl Methyl Ether

Canonical SMILES

COC(Cl)Cl

Organic Synthesis:

  • Formylation: DMMME acts as a versatile formylating agent, introducing a formyl group (CHO) to aromatic compounds. This reaction is crucial in the synthesis of various organic molecules, including pharmaceuticals, dyes, and pesticides [].
  • Chlorination: DMMME functions as a chlorinating agent for carboxylic acids, enabling the introduction of a chlorine atom (Cl) into the molecule. This application is valuable in the synthesis of chlorinated organic compounds with specific properties [].
  • Alkenone synthesis: DMMME reacts with borinic esters to form alkenones, which are unsaturated ketones with various applications in organic chemistry and material science [].

Analytical Chemistry:

  • Methylating agent: DMMME can be used as a methylating agent in analytical chemistry, introducing a methyl group (CH3) to specific molecules. This modification can be beneficial for analyzing the structure and properties of the modified molecule [].

Other Research Applications:

  • DMMME has been explored in various other research areas, including its potential as a:
    • Fumigant: Due to its insecticidal properties, DMMME has been investigated for its potential use as a fumigant in agricultural settings [].
    • Antimicrobial agent: Some studies have explored the potential antimicrobial activity of DMMME against specific bacteria and fungi [].

Dichloromethyl methyl ether is an organic compound with the chemical formula C3H6Cl2O\text{C}_3\text{H}_6\text{Cl}_2\text{O}. It appears as a colorless liquid with a sweet odor and is classified as a chloromethyl ether. This compound is notable for its reactivity, particularly in electrophilic aromatic substitution reactions, making it a valuable reagent in organic synthesis. Its structure consists of a methoxy group attached to a dichloromethyl group, which contributes to its unique chemical properties.

, including:

  • Formylation Reactions: It acts as a formylating agent, enabling the conversion of aromatic compounds into aldehydes under mild conditions. For example, using silver trifluoromethanesulfonate as a catalyst allows for formylation at low temperatures without affecting other functional groups .
  • Friedel-Crafts Reactions: This compound can react under Friedel-Crafts conditions with aromatic compounds, followed by hydrolysis, to yield corresponding aromatic aldehydes .
  • Deoxygenative Chlorination: It has been reported to facilitate highly efficient deoxygenative chlorination of aldehydes and alcohols when combined with titanium tetrachloride .

Dichloromethyl methyl ether can be synthesized through several methods:

  • From Methyl Formate: A typical method involves reacting methyl formate with a mixture of phosphorus pentachloride and phosphorus oxychloride .
  • Chlorination of Chlorodimethyl Ether: Another synthesis route includes the chlorination of chlorodimethyl ether, which yields dichloromethyl methyl ether as a product.
  • Direct Reaction with Aromatic Compounds: As mentioned earlier, it can also be synthesized through reactions involving aromatic compounds under specific conditions.

Dichloromethyl methyl ether has several applications in organic synthesis:

  • Synthesis of Aldehydes: It is primarily used for the formylation of activated and non-activated arenes, which is crucial in producing various aldehyde derivatives.
  • Chemical Research: The compound serves as a reagent in research settings for exploring new synthetic pathways and reaction mechanisms.
  • Potential Pharmaceutical

Interaction studies involving dichloromethyl methyl ether focus on its behavior in electrophilic addition reactions and its reactivity with various nucleophiles. The compound's reactivity profile indicates that it can participate in diverse chemical transformations, making it an interesting subject for further research in synthetic chemistry .

Dichloromethyl methyl ether shares similarities with several other chlorinated ethers and related compounds. Here’s a comparison highlighting its uniqueness:

Compound NameChemical FormulaUnique Features
Dichloromethyl methyl etherC₃H₆Cl₂OEffective formylating agent; reacts under mild conditions
Chloromethyl methyl etherC₃H₈ClOLess reactive; primarily used for chlorination reactions
Trichloromethyl methyl etherC₃H₅Cl₃OMore reactive due to additional chlorine; used in different synthetic pathways
DichloroacetoneC₄H₈Cl₂OUsed in organic synthesis but less versatile than dichloromethyl methyl ether

Dichloromethyl methyl ether stands out due to its specific ability to facilitate formylation reactions efficiently while maintaining mild reaction conditions, which is not commonly achieved with other similar compounds.

XLogP3

1.5

GHS Hazard Statements

Aggregated GHS information provided by 207 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (97.58%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302+H332 (74.4%): Harmful if swallowed or if inhaled [Warning Acute toxicity, oral;
acute toxicity, inhalation];
H302 (98.55%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (99.03%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332 (98.07%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (76.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

4885-02-3

Wikipedia

Dichloromethyl methyl ether

General Manufacturing Information

Methane, dichloromethoxy-: INACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types